Cas no 1076198-86-1 (7-Aminosuccinylbenzoapyrene)

7-Aminosuccinylbenzoapyrene structure
7-Aminosuccinylbenzoapyrene structure
Product Name:7-Aminosuccinylbenzoapyrene
CAS No:1076198-86-1
Molecular Formula:C24H17NO3
Molecular Weight:367.39700
CID:893952
PubChem ID:29971957

7-Aminosuccinylbenzoapyrene Properties

Names and Identifiers

    • 7-Aminosuccinylbenzo[a]pyrene
    • 4-(Benzo[a]pyren-7-ylamino)-4-oxo-butanoic Acid
    • 4-(benzo[a]pyren-7-ylamino)-4-oxobutanoic acid
    • J-001942
    • DTXSID10652438
    • 1076198-86-1
    • 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid
    • Butanoic acid, 4-(benzo[a]pyren-7-ylamino)-4-oxo-; 7-Aminosuccinylbenzo[a]pyrene
    • AKOS030255728
    • InChIKey: MSMUODXDXXPYJQ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C24H17NO3/c26-21(11-12-22(27)28)25-20-6-2-5-17-18-10-9-15-4-1-3-14-7-8-16(13-19(17)20)24(18)23(14)15/h1-10,13H,11-12H2,(H,25,26)(H,27,28)
    • SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5NC(=O)CCC(=O)O)C=C2

Computed Properties

  • Exact Mass: 367.12100
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 367.12084340g/mol
  • Heavy Atom Count: 28
  • Complexity: 619
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.9
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • LogP: 6.19000
  • PSA: 69.89000
  • Melting Point: 206-208°C

7-Aminosuccinylbenzoapyrene Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
A629250-2.5mg
7-Aminosuccinylbenzo[a]pyrene
1076198-86-1
2.5mg
$ 150.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-207153-5 mg
7-Aminosuccinylbenzo[a]pyrene,
1076198-86-1
5mg
¥3,685.00 2023-07-11

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